molecular formula C20H14Cl3NO B11064965 3,4-dichloro-N-[(4-chlorophenyl)(phenyl)methyl]benzamide

3,4-dichloro-N-[(4-chlorophenyl)(phenyl)methyl]benzamide

Cat. No.: B11064965
M. Wt: 390.7 g/mol
InChI Key: MZWDREKGBRINLS-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N~1~-[(4-CHLOROPHENYL)(PHENYL)METHYL]BENZAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple chlorine atoms and aromatic rings, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N~1~-[(4-CHLOROPHENYL)(PHENYL)METHYL]BENZAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C). This reaction yields various dichlorobenzamide derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N~1~-[(4-CHLOROPHENYL)(PHENYL)METHYL]BENZAMIDE undergoes several types of chemical reactions, including:

    Substitution Reactions: Common in aromatic compounds, where chlorine atoms can be replaced by other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic rings.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

3,4-DICHLORO-N~1~-[(4-CHLOROPHENYL)(PHENYL)METHYL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N~1~-[(4-CHLOROPHENYL)(PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

3,4-DICHLORO-N~1~-[(4-CHLOROPHENYL)(PHENYL)METHYL]BENZAMIDE is unique due to its specific arrangement of chlorine atoms and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H14Cl3NO

Molecular Weight

390.7 g/mol

IUPAC Name

3,4-dichloro-N-[(4-chlorophenyl)-phenylmethyl]benzamide

InChI

InChI=1S/C20H14Cl3NO/c21-16-9-6-14(7-10-16)19(13-4-2-1-3-5-13)24-20(25)15-8-11-17(22)18(23)12-15/h1-12,19H,(H,24,25)

InChI Key

MZWDREKGBRINLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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